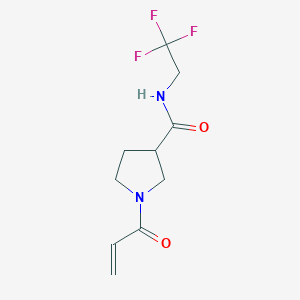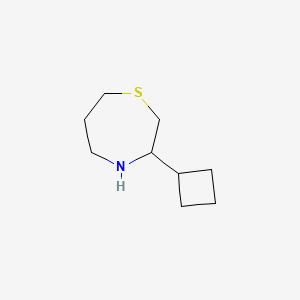![molecular formula C19H22N2O4S B2762512 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide CAS No. 2034407-61-7](/img/structure/B2762512.png)
4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide is a synthetic organic compound It features a benzamide core with a dimethylsulfamoyl group and a hydroxy-dihydroindenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, react it with an amine to form the benzamide.
Introduction of the Dimethylsulfamoyl Group: React the benzamide with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Attachment of the Hydroxy-Dihydroindenyl Moiety: This step might involve a Friedel-Crafts alkylation or a similar reaction to attach the hydroxy-dihydroindenyl group to the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring or the indenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, it could be investigated for its pharmacological properties, such as its potential as a drug candidate.
Industry
In material science, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(N,N-dimethylsulfamoyl)benzamide: Lacks the hydroxy-dihydroindenyl moiety.
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Lacks the dimethylsulfamoyl group.
Uniqueness
The presence of both the dimethylsulfamoyl group and the hydroxy-dihydroindenyl moiety in 4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21(2)26(24,25)17-9-7-14(8-10-17)18(22)20-13-19(23)11-15-5-3-4-6-16(15)12-19/h3-10,23H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIGUXAVMZKEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide](/img/structure/B2762429.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)






![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one](/img/structure/B2762450.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2762452.png)
